molecular formula C14H15N3S B3362636 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole CAS No. 1004193-56-9

4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole

Cat. No.: B3362636
CAS No.: 1004193-56-9
M. Wt: 257.36 g/mol
InChI Key: MGFYGDCCYJWADQ-UHFFFAOYSA-N
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Description

4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an isothiocyanate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Isothiocyanate Group: The isothiocyanate group is introduced via the reaction of the pyrazole derivative with thiophosgene or other isothiocyanate-generating reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, expanding its utility in synthesizing complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are employed for reduction reactions.

Major Products:

    Thiourea Derivatives: Formed from nucleophilic substitution.

    Oxidized or Reduced Pyrazole Derivatives: Depending on the specific reaction conditions.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes due to its reactive isothiocyanate group.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole exerts its effects involves:

    Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.

    Pathways Involved: The compound may interfere with specific biochemical pathways, such as those involving enzyme activity or signal transduction.

Comparison with Similar Compounds

    4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Lacks the benzyl group, making it less bulky and potentially less selective in its reactions.

    4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole: Similar but without the dimethyl groups, which may affect its reactivity and stability.

Uniqueness: 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-10-4-6-13(7-5-10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYGDCCYJWADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N=C=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159510
Record name 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-56-9
Record name 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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